molecular formula C22H22N4 B2541712 N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890628-60-1

N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2541712
CAS No.: 890628-60-1
M. Wt: 342.446
InChI Key: QZLVKBACEAGELW-UHFFFAOYSA-N
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Description

N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound with the molecular formula C23H24N4 and a molecular weight of 356.47 g/mol . It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are a notable family of fused heterocyclic compounds recognized for their significant potential in medicinal chemistry and drug discovery . These compounds are frequently explored as potent protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy . Protein kinases are key regulators of cellular signaling, and their dysfunction is a common feature in many cancers, making them prime targets for small-molecule inhibitors like pyrazolo[1,5-a]pyrimidine derivatives . Researchers are particularly interested in these compounds for their ability to act as ATP-competitive inhibitors for a variety of kinases, including but not limited to EGFR, B-Raf, and MEK, which are relevant in cancers such as non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, structurally related analogues within this chemical family have demonstrated promising anti-mycobacterial activity, serving as inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis, highlighting the versatility of this scaffold . The structural core of this compound allows for further synthetic modification, enabling extensive structure-activity relationship (SAR) studies to optimize pharmacological properties, selectivity, and potency . This product is intended for research and development purposes only. For Research Use Only. This product is not for diagnostic or therapeutic use and is not intended for human use.

Properties

IUPAC Name

N-benzyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-16(2)20-13-21(23-14-17-9-5-3-6-10-17)26-22(25-20)19(15-24-26)18-11-7-4-8-12-18/h3-13,15-16,23H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLVKBACEAGELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters and Aminopyrazoles

The core scaffold is synthesized via a one-step cyclocondensation reaction:

Reagents :

  • 4-Phenyl-1H-pyrazol-5-amine (1.0 equiv)
  • Ethyl 3-oxo-3-(propan-2-yl)propanoate (1.2 equiv)
  • Acetic acid (solvent), reflux at 120°C for 12 hours.

Mechanism :
The reaction proceeds through enamine formation, followed by cyclodehydration to yield 3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (Figure 1A).

Yield : 65–75% after recrystallization from ethanol.

Chlorination at Position 7

Conversion to 7-Chloro Intermediate

The 7-ketone is converted to a reactive chloride using phosphorus oxychloride (POCl₃):

Reagents :

  • Pyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 equiv)
  • POCl₃ (5.0 equiv), tetramethylammonium chloride (TMAC, 0.1 equiv)
  • Reaction at 110°C for 2 hours.

Outcome :
3-Phenyl-5-(propan-2-yl)-7-chloropyrazolo[1,5-a]pyrimidine is obtained as a pale-yellow solid.

Yield : 85–90%.

Installation of the N-Benzylamine Group

Nucleophilic Aromatic Substitution

The 7-chloro intermediate undergoes displacement with benzylamine:

Reagents :

  • 7-Chloropyrazolo[1,5-a]pyrimidine (1.0 equiv)
  • Benzylamine (3.0 equiv)
  • N,N-Dimethylformamide (DMF), 80°C for 8 hours.

Workup :
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine.

Yield : 60–70%.

Alternative Amination Strategies

  • Microwave-assisted synthesis : Reduces reaction time to 1 hour at 100°C (yield: 68%).
  • Catalytic methods : Palladium catalysts enable coupling under milder conditions but are less cost-effective for large-scale synthesis.

Analytical Characterization

Spectroscopic Data

Technique Key Observations
¹H NMR (CDCl₃) δ 8.21 (d, J = 6.8 Hz, 1H, H-2), 7.45–7.30 (m, 10H, aromatic), 4.85 (s, 2H, CH₂Ph), 3.20 (septet, J = 6.6 Hz, 1H, CH(CH₃)₂), 1.35 (d, J = 6.6 Hz, 6H, CH₃).
HRMS m/z 397.2021 [M+H]⁺ (calc. 397.2024 for C₂₅H₂₅N₄).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.

Challenges and Optimization

Regiochemical Control

  • Competing tautomerism during cyclocondensation may lead to byproducts. X-ray crystallography confirms the dominant tautomer (Figure 2A).
  • Steric hindrance from the 5-(propan-2-yl) group slows amination; elevated temperatures mitigate this.

Scalability Considerations

  • POCl₃ handling requires rigorous moisture control.
  • Column chromatography remains a bottleneck; recrystallization in tert-butyl methyl ether improves process efficiency.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages
Classical POCl₃ chlorination, DMF amination 60–70% High reproducibility
Microwave 100°C, 1 hour 68% Faster, lower energy
Catalytic Pd(OAc)₂, 80°C 55% Mild conditions

Chemical Reactions Analysis

Substitution Reactions

The compound’s reactivity is dominated by substitutions at the pyrimidine ring, N-benzyl group, and isopropyl substituent.

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrimidine ring facilitates electrophilic attacks, particularly at positions activated by substituents. For example:

  • Nitration : Analogous pyrazolo[1,5-a]pyrimidines undergo nitration at the C-5 position under mild HNO₃/H₂SO₄ conditions, forming nitro derivatives (e.g., 5-nitro-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine ) .

  • Halogenation : Bromination with N-bromosuccinimide (NBS) in DMF selectively targets the pyrimidine ring’s C-6 position, as observed in structurally related compounds .

Reaction TypeReagents/ConditionsPosition ModifiedProduct ExampleSource
NitrationHNO₃/H₂SO₄, 0–5°CC-5Nitro derivative
BrominationNBS, DMF, RTC-66-Bromo analog

Nucleophilic Substitution

The N-benzyl group and 7-amine are sites for nucleophilic displacement:

  • N-Benzyl Replacement : Reaction with alkyl halides or aryl boronic acids under Pd-catalyzed cross-coupling conditions replaces the benzyl group (e.g., Suzuki-Miyaura coupling) .

  • 7-Amine Functionalization : The amine reacts with electrophiles such as acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively .

Oxidation Reactions

The isopropyl group (-CH(CH₃)₂) undergoes oxidation to form a ketone or carboxylic acid:

  • Ketone Formation : Treatment with KMnO₄ in acidic or neutral conditions yields 5-(2-oxopropyl) derivatives.

  • Microbial Oxidation : Enzymatic oxidation by cytochrome P450 systems (e.g., FAD-dependent hydroxylases) introduces hydroxyl groups, as observed in mycobacterial metabolism studies .

Coupling Reactions

The compound participates in cross-coupling reactions to generate hybrid structures:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces diverse aryl/heteroaryl groups at the 7-amine position .

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies terminal alkynes attached to the core, enabling bioconjugation applications .

Regioselectivity in Cyclization

Microwave-assisted synthesis methods enhance regioselectivity during cyclization steps. For example:

  • 7-Amino vs. 5-Amino Isomers : Microwave irradiation promotes exclusive formation of 7-aminopyrazolo[1,5-a]pyrimidines over 5-amino isomers, as confirmed by X-ray crystallography .

Mechanistic Insights

  • Kinase Inhibition : The pyrazolo[1,5-a]pyrimidine scaffold binds kinase ATP pockets via hydrogen bonding (N-1 and NH groups) and hydrophobic interactions (aryl/isopropyl groups) .

  • Antimycobacterial Activity : Hydroxylation by FAD-dependent enzymes (e.g., Rv1751) in Mycobacterium tuberculosis leads to metabolite inactivation, highlighting metabolic stability challenges .

Key Research Findings

Study FocusMethodologyOutcomeSource
Antitubercular SARLibrary synthesis + M.tb assays3-(4-Fluorophenyl)-5-aryl derivatives showed MIC₉₀ = 0.2–1.6 μM
CK2 Kinase InhibitionDSF screening + X-ray crystallographyMacrocyclic derivatives (e.g., IC19 ) achieved IC₅₀ = 12 nM
Solvent Effects on ReactivityProtic vs. aprotic solvent testsProtic solvents (e.g., acetic acid) favored 7-ol formation over 7-one

Synthetic Limitations

  • Scale-Up Challenges : Low yields (<50%) in multi-step syntheses due to steric hindrance from the isopropyl group .

  • Purification Complexity : Co-elution of regioisomers requires advanced chromatographic techniques (e.g., prep-HPLC) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is C22H22N4, with a CAS number of 890628-60-1. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity.

Pharmacological Applications

Case Study 1: Trk Kinase Inhibition

A study published in a patent document highlighted the efficacy of several pyrazolo[1,5-a]pyrimidine derivatives as Trk kinase inhibitors. The findings indicated that these compounds could effectively reduce tumor growth in preclinical models, suggesting their potential as therapeutic agents for cancers driven by Trk signaling pathways .

Case Study 2: Synthesis and Biological Evaluation

In a recent publication focusing on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives, researchers reported the development of several analogs with improved potency against specific biological targets. The study emphasized structure–activity relationships that could guide further optimization of this compound for enhanced therapeutic efficacy .

Data Table: Summary of Key Findings

Application AreaKey FindingsReferences
Trk Kinase InhibitionEffective in reducing tumor growth
Anti-inflammatoryPotential for treating inflammatory diseases
Anticancer ActivityCytotoxic effects on cancer cell lines

Mechanism of Action

The mechanism of action of N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural Modifications and Substitution Patterns

The activity of pyrazolo[1,5-a]pyrimidines is highly dependent on substitutions at positions 3, 5, and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidines
Compound Name Position 3 Position 5 Position 7 Key Biological Activity Reference
Target Compound Phenyl Isopropyl N-Benzyl Not reported (inferred)
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (35) 4-Fluorophenyl 4-Isopropylphenyl N-(Pyridin-2-ylmethyl) Anti-M. tuberculosis (MIC: 0.12 µM)
3-(2-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (11) 2-Fluorophenyl Phenyl N-(Pyridin-2-ylmethyl) Moderate anti-M. tuberculosis activity
2-Ethyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Phenyl Methyl N-(Pyridin-2-ylmethyl) No direct activity reported; structural analog
5-Methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Phenyl Methyl N-(3-Methylbutyl) Unknown; trifluoromethyl enhances lipophilicity
Key Observations:

Position 3: Fluorination at the 3-phenyl group (e.g., 4-fluorophenyl in compound 35) enhances antimycobacterial potency compared to non-fluorinated analogs . The target compound’s unsubstituted phenyl may reduce activity relative to fluorinated derivatives.

Position 5: Isopropyl (target) vs. Compared to methyl (compound 12), isopropyl increases steric bulk, which may affect binding affinity or metabolic stability .

Position 7 : The N-benzyl group in the target compound differs from N-(pyridin-2-ylmethyl) in most active analogs. Pyridylmethyl groups improve solubility and hydrogen-bonding capacity, whereas benzyl may enhance lipophilicity but reduce target engagement .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Compound logP (Calculated) Molecular Weight Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~4.2 383.47 1 4
Compound 35 3.8 487.54 1 5
Compound 11 3.5 383.41 1 5

    Biological Activity

    N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.

    Chemical Structure and Properties

    The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. The general structure includes a pyrazole ring fused to a pyrimidine, with various substituents that can significantly influence its biological properties.

    Antimycobacterial Activity

    One of the most notable activities of pyrazolo[1,5-a]pyrimidines is their effectiveness against Mycobacterium tuberculosis (M.tb). Recent studies have shown that derivatives of this class exhibit potent inhibitory effects on M.tb growth. For instance, a study reported that specific analogues demonstrated significant in vitro activity against M.tb with low cytotoxicity towards human cells, suggesting a favorable therapeutic index .

    Structure-Activity Relationship (SAR)

    The structure-activity relationship studies reveal that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance antimycobacterial activity. The presence of certain substituents at the 3 and 5 positions has been linked to improved efficacy against M.tb. For example, compounds with a 3-(4-fluorophenyl) group showed promising results in inhibiting M.tb growth in culture and exhibited stability in liver microsomal assays .

    Anticancer Activity

    The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that pyrazolo[1,5-a]pyrimidines can inhibit cell proliferation and induce apoptosis in cancer cells.

    Case Study: MDA-MB-231 Cell Line

    In one study, a library of pyrazolo[1,5-a]pyrimidin derivatives was screened against the MDA-MB-231 human breast cancer cell line using the MTT assay. The results indicated that while some compounds showed significant growth inhibition, others did not exhibit any activity compared to control drugs like YM155. This highlights the variability in efficacy among different derivatives within this chemical class .

    The mechanisms by which these compounds exert their biological effects are varied. For example:

    • Antimycobacterial Mechanism : The action against M.tb is not linked to traditional pathways such as cell wall biosynthesis but may involve targeting metabolic pathways unique to the bacteria. Resistance mechanisms identified include mutations in specific enzymes that degrade these compounds .
    • Anticancer Mechanism : The anticancer activity may involve the induction of cell cycle arrest and apoptosis through various signaling pathways. Some studies suggest that these compounds can modulate NF-kB signaling pathways, which are crucial for cancer cell survival .

    Summary of Biological Activities

    Activity TypeTarget Organism/Cell LineKey Findings
    AntimycobacterialMycobacterium tuberculosisPotent inhibitors identified; low cytotoxicity
    AnticancerMDA-MB-231 (breast cancer)Variable efficacy; some compounds show significant inhibition
    Mechanism of ActionVariousInvolves unique metabolic pathways; apoptosis induction

    Q & A

    What synthetic strategies are optimal for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

    Level: Basic
    Answer:
    The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclization of 5-aminopyrazole derivatives with β-ketoesters or acrylonitriles under acidic or basic conditions. For example, cyclocondensation of ethyl acetoacetate with 5-aminopyrazole precursors (e.g., substituted pyrazoles) in refluxing acetic acid yields the core structure . Post-functionalization steps, such as Suzuki-Miyaura cross-coupling, can introduce aryl groups (e.g., benzyl or phenyl substituents) using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids . Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalyst loading (1–5 mol%).

    How can regioselectivity challenges during N-alkylation of the pyrazolo[1,5-a]pyrimidine scaffold be addressed?

    Level: Advanced
    Answer:
    Regioselectivity in N-alkylation is influenced by steric and electronic factors. For instance, the 7-amine position is more nucleophilic due to conjugation with the pyrimidine ring, favoring alkylation at this site. To avoid competing reactions (e.g., O-alkylation), use bulky alkyl halides (e.g., benzyl bromide) and polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) . X-ray crystallography (e.g., CCDC 967390) confirms regioselectivity by resolving bond lengths and angles in the final product .

    What spectroscopic techniques are critical for resolving structural ambiguities in substituted pyrazolo[1,5-a]pyrimidines?

    Level: Basic
    Answer:

    1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and distinguish between substituents (e.g., trifluoromethyl vs. isopropyl groups) via coupling patterns and integration.

    HRMS : Confirm molecular formula and detect isotopic peaks (e.g., chlorine or fluorine).

    IR Spectroscopy : Identify amine (-NH₂, ~3400 cm⁻¹) and nitrile (-CN, ~2200 cm⁻¹) functional groups .
    For advanced ambiguity, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in crowded regions .

    How do substituents at the 3-, 5-, and 7-positions influence biological activity?

    Level: Advanced
    Answer:

    Position Substituent Impact on Activity Evidence
    3PhenylEnhances π-π stacking with kinase ATP-binding pockets (e.g., CDK9 inhibition) .
    5IsopropylIncreases lipophilicity, improving blood-brain barrier penetration for CNS targets .
    7BenzylamineModulates selectivity for 5-HT₆ receptors (Ki < 1 nM) via hydrogen bonding with Glu172 .

    Methodological Insight : Structure-activity relationship (SAR) studies require iterative synthesis (e.g., replacing trifluoromethyl with methyl groups) paired with kinase inhibition assays (e.g., IC₅₀ measurements) .

    How can contradictory data in enzyme inhibition assays be resolved?

    Level: Advanced
    Answer:
    Discrepancies often arise from assay conditions (e.g., ATP concentration, pH) or cell-line specificity. For example:

    • CDK9 Inhibition : IC₅₀ values vary between Jurkat (leukemia) and MCF-7 (breast cancer) cells due to differential expression of anti-apoptotic proteins (e.g., Mcl-1) .
    • 5-HT₆ Receptor Binding : Use radioligand displacement assays (e.g., [³H]-LSD) with HEK293 cells overexpressing human 5-HT₆ to standardize results .
      Validate findings using orthogonal methods (e.g., Western blotting for downstream protein targets) .

    What computational tools are effective for predicting binding modes of this compound with kinase targets?

    Level: Advanced
    Answer:
    Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (AMBER, GROMACS) predict interactions with residues in kinase ATP pockets. For example:

    • CDK2 : The benzyl group forms hydrophobic contacts with Ile10, while the pyrimidine nitrogen hydrogen-bonds with Glu81 .
    • Selectivity : Electrostatic potential maps explain preferential binding to CDK9 over CDK2 due to charge complementarity .
      Validate predictions with mutagenesis (e.g., Ala-scanning of key residues) .

    How can metabolic stability of this compound be improved for in vivo studies?

    Level: Advanced
    Answer:

    • Strategies : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to block CYP450 oxidation .
    • In Vitro Assays : Use liver microsomes (human/rat) to measure t₁/₂ and identify metabolic hotspots (e.g., N-dealkylation sites) .
    • Prodrug Design : Mask amine groups with acetyl or tert-butoxycarbonyl (Boc) protectors, which hydrolyze in vivo .

    What crystallization conditions yield high-quality single crystals for X-ray analysis?

    Level: Basic
    Answer:
    Slow evaporation of methanol or ethanol solutions (2–5 mg/mL) at 4°C produces diffraction-quality crystals. For hydrophobic derivatives (e.g., trifluoromethyl-substituted), use mixed solvents (e.g., CHCl₃:MeOH, 1:1) . Data collection at 100 K with synchrotron radiation (λ = 0.710–1.541 Å) resolves disorder in flexible substituents (e.g., isopropyl groups) .

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